molecular formula C9H8N4O3 B1392478 Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 1031577-56-6

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1392478
CAS RN: 1031577-56-6
M. Wt: 220.18 g/mol
InChI Key: XYIPYXNIKUYKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,2,4-oxadiazoles . These compounds are part of a larger group of heterocyclic scaffolds that contain nitrogen and/or oxygen as heteroatoms in their structures . They have been synthesized by several research groups and have shown potential as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Molecular Structure Analysis

1,2,4-oxadiazoles, such as this compound, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate and related compounds have been utilized in the synthesis of diverse heterocyclic compounds. These derivatives have been expected to exhibit significant hypertensive activity. The synthesis involved a series of reactions starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, undergoing various transformations to afford 1,2,4-oxadiazole derivatives, indicating the compound's pivotal role in creating complex heterocyclic structures with potential pharmacological applications (Kumar & Mashelker, 2007).

N-Heterocycle Synthesis

The compound has been instrumental in a metal-free, one-pot approach for the synthesis of N-heterocycles like 1,2,4-oxadiazoles and pyrimidinones. This approach is significant for its room temperature operation and its ability to form structurally diverse N-heterocycles, demonstrating the compound's versatility in synthesizing biologically relevant structures. This method notably contributed to the synthesis of the drug lead molecule, ataluren (Gupta et al., 2014).

Antimicrobial and Antioxidant Properties

This compound derivatives have been explored for their antimicrobial and antioxidant activities. Compounds synthesized through reactions involving this chemical have shown promising antimicrobial activity against various bacterial and fungal species. Additionally, certain derivatives exhibited significant antioxidant properties, indicating the compound's potential in developing antimicrobial and antioxidant agents (Dey et al., 2022).

Biological Activity and Drug Synthesis

The compound's derivatives have been tested for biocidal properties against a spectrum of bacteria and fungi. Some derivatives exhibited excellent biocidal properties, suggesting the potential of these compounds in developing new antimicrobial agents. Furthermore, these derivatives have been used in the synthesis of complex heterocyclic systems, highlighting the compound's significance in medicinal chemistry and drug discovery (Youssef et al., 2011).

Biochemical Analysis

Biochemical Properties

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and phosphatases, by binding to their active sites. These interactions often result in the modulation of enzyme activity, which can lead to alterations in cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in stress responses, inflammation, and cell cycle regulation . These effects are often mediated through its interactions with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce substrate binding affinity. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. For example, prolonged exposure to this compound may lead to adaptive responses in cells, such as changes in gene expression and metabolic reprogramming . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Studies in animal models have identified threshold doses for various biological effects, providing valuable information for determining safe and effective dosage ranges . Understanding these dosage effects is crucial for the development of potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

properties

IUPAC Name

ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-10-4-3-5-11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPYXNIKUYKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 3
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 4
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.